5-(4-chlorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one 5-(4-chlorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17914566
InChI: InChI=1S/C26H23ClN2O4/c1-2-14-33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)16-17-4-3-13-28-15-17/h3-13,15,23,30H,2,14,16H2,1H3/b24-22+
SMILES:
Molecular Formula: C26H23ClN2O4
Molecular Weight: 462.9 g/mol

5-(4-chlorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC17914566

Molecular Formula: C26H23ClN2O4

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C26H23ClN2O4
Molecular Weight 462.9 g/mol
IUPAC Name (4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C26H23ClN2O4/c1-2-14-33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)16-17-4-3-13-28-15-17/h3-13,15,23,30H,2,14,16H2,1H3/b24-22+
Standard InChI Key LIESFAVWWGYDQZ-ZNTNEXAZSA-N
Isomeric SMILES CCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O
Canonical SMILES CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O

Introduction

5-(4-chlorophenyl)-3-hydroxy-4-(4-propoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a diverse array of functional groups, including a chlorophenyl group, a hydroxy group, a propoxybenzoyl group, and a pyridinylmethyl group. This compound is notable for its intricate molecular structure and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include those used for oxidation and reduction reactions, such as potassium permanganate and lithium aluminum hydride. The specific conditions, including temperature and pH, are crucial for achieving the desired transformations effectively.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activity due to its ability to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Detailed biological assays are necessary to elucidate the exact mechanisms of action and therapeutic potential.

Comparison with Related Compounds

Related compounds, such as those with different substituents on the benzoyl group or variations in the heterocyclic core, can provide insights into the structural diversity and potential pharmacological profiles within this chemical class. For example, compounds like 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one highlight the importance of functional group modifications in influencing biological activity.

Compound NameMolecular FormulaKey Features
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-oneNot specifiedContains a dimethylamino group
5-(4-chlorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-oneC27H31ClN2O5Includes a morpholine moiety

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